molecular formula C14H11FO B3043582 1-[3-(4-Fluorophenyl)phenyl]ethanone CAS No. 886762-38-5

1-[3-(4-Fluorophenyl)phenyl]ethanone

Cat. No.: B3043582
CAS No.: 886762-38-5
M. Wt: 214.23 g/mol
InChI Key: KBTYCHYYHABWFS-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)phenyl]ethanone is a fluorinated aromatic ketone with the molecular formula C14H10ClFO and is a valuable chemical building block in organic synthesis and medicinal chemistry research . Compounds featuring substituted diaryl ketone structures, similar to this one, are frequently employed as key intermediates in the synthesis of various heterocyclic compounds with potential biological activity . Specifically, this scaffold can be utilized to develop pyrazole and pyrazoline derivatives, which are privileged structures in drug discovery known to exhibit a broad spectrum of pharmacological properties . Research into related 1,3-diaryl pyrazoline derivatives has demonstrated their potential as subjects for spectroscopic analysis, molecular docking studies, and investigation into electronic properties using methods such as FT-IR, HOMO-LUMO, and MEP analysis . The incorporation of both fluorine and a ketone functional group makes this compound a versatile precursor for generating molecular diversity in libraries designed for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(4-fluorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTYCHYYHABWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272829
Record name 1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-38-5
Record name 1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 3 4 Fluorophenyl Phenyl Ethanone and Analogues

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of 1-[3-(4-Fluorophenyl)phenyl]ethanone. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this purpose.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Fluorinated Biaryls)

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including those containing fluorine atoms. thieme-connect.deresearchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a base. researchgate.netnih.gov The synthesis of fluorinated biaryls via this method has been extensively studied due to the importance of such motifs in pharmaceuticals and advanced materials. researchgate.netmdpi.com

Key advantages of the Suzuki-Miyaura coupling include its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and generally high yields. thieme-connect.de For the synthesis of a 3-(4-fluorophenyl)phenyl scaffold, the reaction could proceed via two main routes:

Coupling of (3-acetylphenyl)boronic acid with 1-bromo-4-fluorobenzene (B142099).

Coupling of 3-bromoacetophenone with (4-fluorophenyl)boronic acid.

Catalyst systems for these transformations have evolved from simple palladium complexes to sophisticated systems employing specialized ligands to improve efficiency and selectivity. thieme-connect.de Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, have also been developed to facilitate easier separation and recycling, aligning with the principles of green chemistry. mdpi.com

Reactant AReactant BCatalyst SystemBaseSolventYield (%)Reference
Aryl Halide (e.g., 1-bromo-4-fluorobenzene)Arylboronic Acid (e.g., (3-acetylphenyl)boronic acid)Pd(OAc)₂, Phosphine LigandNa₂CO₃, K₂CO₃Toluene/Water, DioxaneHigh thieme-connect.de
Aryl Halide (e.g., 3-bromoacetophenone)Arylboronic Acid (e.g., (4-fluorophenyl)boronic acid)Pd Nanoparticles on GrapheneK₂CO₃Ethanol/Water>90 mdpi.com
Polyfluorinated Aryl IodideOrganozinc Reagent (Negishi Coupling)[PdCl₂(PhPEWO-F)]-THFHigh rsc.org

Other cross-coupling reactions like the Negishi coupling (using organozinc reagents) have also proven effective for creating fluorinated biaryls, sometimes offering higher selectivity at lower temperatures. rsc.org Iron-catalyzed methods have emerged as a more sustainable alternative to palladium, with the use of iron(III) fluoride (B91410) helping to suppress unwanted homocoupling side reactions. organic-chemistry.org

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction can be envisioned in two ways:

Intramolecular Cyclization: This is not applicable for the direct synthesis of the target compound.

Intermolecular Acylation: This involves acylating a pre-formed biphenyl or a substituted benzene (B151609) ring. For instance, the acylation of 3-phenylacetophenone is not a direct route. A more plausible, though challenging, approach would be the acylation of 4-fluorobiphenyl (B1198766) with acetyl chloride. However, Friedel-Crafts reactions on biphenyl itself tend to yield a mixture of isomers, with substitution occurring at the ortho and para positions. youtube.com The para-position is generally favored, which would lead to the 4-acetyl derivative rather than the desired 3-acetyl isomer.

The reaction typically employs a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. nih.govyoutube.com A stoichiometric amount of the catalyst is often required because the product ketone can form a stable complex with the Lewis acid. wikipedia.org The reaction is completed by an aqueous workup to liberate the ketone. wikipedia.org

Aromatic SubstrateAcylating AgentLewis Acid CatalystConditionsProductReference
BenzeneEthanoyl chlorideAlCl₃Heat (e.g., 60°C)Phenylethanone chemguide.co.uklibretexts.org
BiphenylAcetyl chlorideAlCl₃ / FeCl₃-Mixture of 2-acetylbiphenyl (B1312439) and 4-acetylbiphenyl nih.gov
FluorobenzenePhenyl acetyl chlorideAlCl₃-1-(4-fluorophenyl)-2-phenyl ethanone (B97240) google.com

While direct Friedel-Crafts acylation to achieve the specific this compound structure is complicated by regioselectivity issues, it remains a fundamental method for preparing related ketone precursors. nih.gov

Other Electrophilic and Nucleophilic Acylation Methods

Beyond the classic Friedel-Crafts reaction, other methods for acylation exist. Nucleophilic acyl substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an acyl compound. masterorganicchemistry.comlibretexts.org This is central to converting carboxylic acids into more reactive derivatives like acyl chlorides, which are then used in electrophilic substitutions.

A less common but viable strategy for constructing the biphenyl core involves nucleophilic aromatic substitution (SNAr). In specific cases, a highly activated aromatic ring (e.g., containing strong electron-withdrawing groups) can be attacked by a potent nucleophile, such as an aryl Grignard reagent, to displace a leaving group (like methoxy) and form a biaryl linkage.

Introduction and Functionalization of the Ethanone Moiety

The ethanone (acetyl) group is a key functional moiety in the target compound. As discussed, the primary method for its introduction onto an aromatic ring is Friedel-Crafts acylation. organic-chemistry.org If the biphenyl core is constructed first, the subsequent acylation of 4-fluorobiphenyl would need to overcome the challenge of directing the acetyl group to the 3-position of the unsubstituted ring.

Alternatively, the acetyl group can be incorporated from the start by using an acetophenone (B1666503) derivative as one of the coupling partners in a Suzuki-Miyaura reaction. For example, using 3-bromoacetophenone or (3-acetylphenyl)boronic acid ensures the ethanone moiety is correctly positioned in the final product. This "functional group handle" approach is often more efficient and regioselective than post-coupling functionalization.

Once introduced, the ethanone moiety itself can be a site for further functionalization. For instance, the α-carbon can be halogenated, which is a key step in the synthesis of other complex molecules. google.com

Selective Fluorination Techniques in Biaryl Systems

While the target compound incorporates a pre-fluorinated phenyl ring, the broader field of biaryl synthesis often requires late-stage, selective fluorination. This remains a significant challenge in organic chemistry. numberanalytics.com Techniques for site-selective fluorination can be broadly categorized as electrophilic, nucleophilic, or radical-based. numberanalytics.com

Electrophilic Fluorination: This involves using reagents like N-fluorobenzenesulfonimide (NFSI) to deliver an "F⁺" equivalent to a nucleophilic aromatic ring. The regioselectivity is governed by the electronic properties of the substrate.

Nucleophilic Fluorination: This is common for aromatic systems, especially when the ring is activated by electron-withdrawing groups. The Halex reaction, where a halide (like Cl) is displaced by fluoride (from sources like KF), is a classic example. This was demonstrated in the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, where a chlorine atom was substituted by fluorine. google.com

Transition-Metal Catalysis: Palladium, copper, and nickel catalysts have been developed to facilitate the fluorination of aryl halides and other precursors. numberanalytics.com

Photocatalysis has also emerged as a mild and efficient method for C-F bond formation, enabling the coupling of perfluoroarenes with C-H bonds of another arene to build multi-fluorinated biaryls. nih.gov

Fluorination TypeReagent/CatalystSubstrate TypeKey FeaturesReference
ElectrophilicNFSI, SelectfluorElectron-rich arenesDirect C-H fluorination numberanalytics.com
Nucleophilic (Halex)KF, Phase-transfer catalystElectron-deficient aryl chloridesHigh temperature, polar solvent google.com
PhotocatalyticPhotocatalystPerfluoroarene + AreneC-F / C-H functionalization, mild conditions nih.gov

Synthesis via Precursor Chalcones and Pyrazoline Derivatives Containing Fluorophenyl and Phenyl Scaffolds

An indirect but versatile route to compounds related to this compound involves the synthesis and modification of chalcones and pyrazolines. core.ac.ukthaiscience.info Chalcones are α,β-unsaturated ketones, typically synthesized via a Claisen-Schmidt condensation between an appropriate aldehyde and a ketone. elifesciences.orgnih.govrdd.edu.iq

For example, a chalcone (B49325) precursor could be synthesized by reacting 4-fluorobenzaldehyde (B137897) with 3-acetylbiphenyl. The resulting chalcone would possess the core fluorophenyl and phenyl-ethanone scaffolds. These chalcone intermediates are valuable in their own right and can be converted into various heterocyclic systems.

One of the most common transformations of chalcones is their reaction with hydrazine (B178648) hydrate (B1144303) to form pyrazoline derivatives. core.ac.ukthaiscience.infoelifesciences.org This cyclization reaction provides a five-membered heterocyclic ring system that has been explored for numerous biological activities. The pyrazoline ring can then be a substrate for further chemical modification if desired. This pathway offers a modular approach to building molecular complexity from simpler, readily available starting materials. core.ac.ukrdd.edu.iq

Elucidation of Molecular and Supramolecular Structure

Single Crystal X-ray Diffraction Studies

Precise Molecular Geometry and Bond Parameters

Without a solved crystal structure, the exact bond lengths (e.g., C-C, C=O, C-F) and angles within the 1-[3-(4-Fluorophenyl)phenyl]ethanone molecule remain undetermined experimentally.

Supramolecular Organization and Intermolecular Interactions

The assembly of molecules in the solid state is directed by a network of non-covalent interactions. For this compound, one would anticipate potential interactions such as C-H...O hydrogen bonds involving the ketone group, as well as C-H...π and π-π stacking interactions between the aromatic rings. However, without crystallographic data, the existence, geometry, and significance of these interactions in building the supramolecular architecture cannot be confirmed or described.

Vibrational Spectroscopy for Structural Probing

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide valuable information about functional groups and molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An experimental FT-IR spectrum for this compound is not available in the surveyed literature. A theoretical analysis, which would involve computational chemistry methods to predict the vibrational frequencies and intensities, also appears not to have been published. Therefore, a table of characteristic vibrational frequencies and their assignments (e.g., C=O stretch, C-F stretch, aromatic C-H stretches) cannot be compiled.

Raman Spectroscopy Investigations

Similar to FT-IR, no experimental or theoretical Raman spectroscopy data for this compound could be found. Raman spectroscopy is particularly useful for analyzing vibrations of non-polar bonds and symmetric stretching modes, which would complement FT-IR data for a complete vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The biphenyl (B1667301) system will show a complex pattern of signals in the aromatic region, typically between δ 7.0 and 8.2 ppm. The protons on the acetophenone (B1666503) ring will be influenced by the electron-withdrawing acetyl group, leading to downfield shifts. The protons on the fluorophenyl ring will show splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl protons of the acetyl group are expected to appear as a sharp singlet at approximately δ 2.6 ppm.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Acetyl (CH₃) ~2.6 s
Aromatic (C₆H₄) ~7.2 - 8.1 m

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of δ 197-198 ppm. The aromatic carbons will resonate in the region of δ 115-145 ppm. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds. The methyl carbon of the acetyl group will appear at a much higher field, around δ 26-27 ppm.

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) ~197.5
Aromatic (C-F) ~163 (d, ¹JCF ≈ 250 Hz)
Aromatic (C-C=O) ~138
Aromatic (C-Ar) ~140-142
Aromatic (CH) ~115-132

The ¹⁹F NMR spectrum is a highly sensitive method for the characterization of fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal will be influenced by the electronic environment of the fluorophenyl ring. Based on data for similar aromatic fluorine compounds, the chemical shift is anticipated to be in the range of δ -110 to -115 ppm relative to a standard reference like CFCl₃. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the fluorophenyl ring.

Expected ¹⁹F NMR Data for this compound

Fluorine Atom Expected Chemical Shift (δ, ppm) Expected Multiplicity

Based on a thorough review of the available scientific literature, detailed computational and quantum chemical investigations specifically for the compound 1-[3- (4-Fluorophenyl)phenyl]ethanone are not publicly available at this time.

While extensive research exists employing computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the calculation of reactivity descriptors for a wide range of organic molecules, including compounds with structural similarities (e.g., other fluorinated phenyl derivatives or different isomers), no specific studies were identified that focus on the precise compound requested.

Therefore, it is not possible to provide the detailed analysis and data tables for the following sections as outlined in the request:

Computational Chemistry and Quantum Chemical Investigations

Molecular Dynamics Simulations for Conformational Landscape Exploration

To fulfill the user's request, original research involving computational chemistry studies on "1-[3-(4-Fluorophenyl)phenyl]ethanone" would need to be conducted.

Mechanistic Insights into Chemical Reactivity and Transformations

Reaction Pathways and Transition State Analysis of Fluorinated Ketones

The reactivity of fluorinated ketones like 1-[3-(4-Fluorophenyl)phenyl]ethanone is significantly influenced by the electronic properties of the fluorine atom. In reactions involving the carbonyl group, the high electronegativity of fluorine can impact the stability of intermediates and transition states. For instance, in electrophilic fluorination of cyclic diketones using reagents like Selectfluor®, the reaction is proposed to be initiated by the enol form of the ketone. acs.orgsapub.org The rate and success of such reactions are dictated by a combination of steric and electronic factors. acs.orgsapub.org

The synthesis of the biaryl backbone of this compound likely involves a Suzuki-Miyaura cross-coupling reaction. Density functional theory (DFT) computations have been employed to refine the understanding of the catalytic cycle of this reaction, which includes oxidative addition, transmetallation, and reductive elimination steps. acs.org The energy barriers of these steps can be influenced by the electronic nature of the substituents on the aryl partners.

Influence of Fluorine Substitution on Reaction Mechanisms and Selectivity

The fluorine atom in this compound exerts a profound influence on its reactivity and the selectivity of its transformations. Fluorine substitution can dramatically alter the chemical outcome of reactions compared to their non-fluorinated counterparts. semanticscholar.org These "fluorine effects" can manifest in nucleophilic, electrophilic, radical, and transition metal-mediated reactions. semanticscholar.org

In the context of nucleophilic aromatic substitution (SNAr), the presence of a fluorine atom can significantly impact the reaction rate and mechanism. Kinetic investigations into SNAr amination reactions have revealed that the reaction pathways can be complex and may involve catalytic species formed in situ. rsc.org While the fluorine in this compound is not directly attached to the phenyl ring bearing the acetyl group, its electron-withdrawing nature can influence the electron density of the entire biaryl system, thereby affecting the susceptibility of the molecule to nucleophilic attack.

The presence of fluorine can also direct the regioselectivity of certain reactions. For instance, in halonium-mediated arylations, fluoride (B91410) anions have been shown to invert the selectivity of the reaction, favoring meta-substitution through a proposed aryne intermediate. acs.org Although this is a specific case, it highlights the potential of fluorine to control the outcome of reactions through its electronic influence on transition states and intermediates. acs.org

The impact of fluorine substitution on reaction rates has also been quantitatively studied. For example, in nucleophilic aliphatic substitution (SN2) and β-elimination (E2) reactions of fluorinated alkyl bromides, the proximity of fluorine to the reaction center was found to decelerate the SN2 rate. researchgate.net

Photo-Driven Radical Addition/Cyclization in Biaryl Ketone Systems

Biaryl ketones, including this compound, are known to be efficient triplet photosensitizers due to the long-lived nature of their lowest lying triplet excited states, which can be generated with high quantum yields. researchgate.net This property allows them to participate in a variety of photochemical reactions, including those involving radical intermediates.

Visible-light-induced photocatalytic radical addition/cyclization reactions have emerged as powerful tools for the synthesis of complex heterocyclic structures. researchgate.net In many of these reactions, a photocatalyst is used to generate radical species from suitable precursors. These radicals can then add to unsaturated systems, initiating a cyclization cascade. While specific examples involving this compound as the substrate for such a cyclization are not prominent, the general reactivity pattern of biaryl systems in photochemical reactions suggests its potential to undergo such transformations.

For instance, photo-induced tandem cyclization of 3-iodoflavones with electron-rich heteroarenes proceeds via vinyl radical generation under a mercury lamp, leading to the formation of polycyclic frameworks. researchgate.net This type of reaction highlights the potential for generating radical centers on unsaturated systems, which can then undergo intramolecular cyclization. Given the biaryl structure of this compound, it is conceivable that under appropriate photochemical conditions, radical generation on one of the aryl rings could lead to intramolecular cyclization, forming fused ring systems.

The mechanism of these photochemical radical cyclizations often involves the electronic excitation of the substrate or a photocatalyst, followed by single-electron transfer (SET) processes to generate the key radical intermediates. rsc.org The subsequent cyclization is then governed by the stereoelectronic properties of the radical and the tethered unsaturated moiety.

Derivatization Reactions for Expanding Molecular Diversity

The chemical scaffold of this compound offers multiple sites for derivatization, allowing for the expansion of its molecular diversity and the synthesis of a wide range of new compounds. The ketone functional group and the aromatic rings are the primary handles for such modifications.

One common derivatization strategy for ketones is the synthesis of oximes. For example, 1-[3-(Trifluoromethyl)phenyl]ethanone can be reacted with a hydroxylamine (B1172632) salt to form the corresponding oxime. google.com This transformation provides a route to compounds with potential biological activity and serves as an intermediate for further synthetic manipulations.

The acetyl group of this compound can also be a site for derivatization. For instance, α-fluorination of the carbonyl compound can be achieved using electrophilic fluorinating agents. nih.govnih.gov This introduces a second fluorine atom into the molecule, which can further modify its properties. The resulting α-fluorinated ketones are valuable precursors for the synthesis of β-fluorinated amines. nih.gov

Furthermore, the biaryl system can be functionalized through various cross-coupling reactions or electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered. The synthesis of various heterocyclic compounds often utilizes ketone precursors. semanticscholar.org For example, derivatization reagents can be used to specifically modify primary amine or hydroxy groups, which could be introduced onto the aromatic rings of this compound through standard functional group transformations. semanticscholar.org

Structure Property Relationship Studies in Fluorinated Biaryl Ethanones

Correlating Molecular Structure with Electronic Properties (e.g., Dipole Moments)

The electronic properties of 1-[3-(4-Fluorophenyl)phenyl]ethanone are governed by the interplay between the electron-withdrawing acetyl and fluoro groups and the polarizable biaryl system. The fluorine atom, due to its high electronegativity, significantly influences the electron density distribution across the molecule. This, combined with the strong dipole of the carbonyl group, results in a substantial net molecular dipole moment.

Computational studies on analogous donor-acceptor substituted biphenyls, such as 4′-acetyl-4-methoxybiphenyl, have revealed large molecular dipole moments in the range of 5.4 Debye nih.gov. For this compound, the dipole moment arises from the vector sum of the bond dipoles. The C=O bond and the C-F bond are the primary contributors. The degree of fluorination in ketones has been shown to directly impact the electron density on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack nih.gov.

Theoretical investigations using Density Functional Theory (DFT) on similar fluorinated compounds help in understanding the electronic landscape. Analyses of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) surfaces for related molecules like fluorinated chalcones and thioureas reveal key insights. researchgate.netmaterialsciencejournal.orgresearchgate.net The LUMO is often localized on the aryl ring bearing the acetyl group, indicating its role as the primary electron-accepting region. The MEP map typically shows negative potential around the carbonyl oxygen and the fluorine atom, highlighting these as sites for electrophilic attack and intermolecular interactions like hydrogen or halogen bonding researchgate.netresearchgate.net.

Table 1: Calculated Electronic Properties of a Representative Biaryl Ketone

Property Calculated Value Reference Compound
Molecular Dipole Moment (μ) 5.40 Debye 4′-Acetyl-4-methoxybiphenyl
HOMO Energy - (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
LUMO Energy - (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Note: Data for the specific target compound is not available; values are for structurally similar molecules to provide context.

Stereochemical Influences on Molecular Behavior and Conformational Preferences

The three-dimensional structure of this compound is primarily defined by two key torsional angles: the angle between the two phenyl rings and the orientation of the acetyl group. These conformational preferences are dictated by a balance of steric hindrance and stereoelectronic effects.

The dihedral angle between the two aromatic rings in biaryl systems is a critical parameter. In the solid state, unsubstituted biphenyl (B1667301) is planar, but substitution at the ortho positions typically induces a non-planar conformation to alleviate steric strain. For related compounds like 1-(3,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, a significant dihedral angle of 69.11° has been observed between the aromatic rings nih.gov. This twist affects the extent of π-conjugation across the biaryl system, thereby influencing the electronic properties.

The conformational preference of the acetyl group relative to the phenyl ring is another important feature. The inductive effect of fluorine can enforce specific conformations. Studies on 4-fluoroprolines, for instance, have shown that the strong stereoelectronic influence of the fluorine atom can enforce a particular ring pucker due to the gauche effect nih.gov. In the case of this compound, the acetyl group can adopt an s-cis or s-trans conformation relative to the C-C bond connecting it to the phenyl ring. The planarity and relative orientation of the acetyl group are crucial for determining molecular packing and intermolecular interactions in the solid state rsc.orgresearchgate.net. DFT calculations on fluorinated prolines have been used to determine the relative stability of different conformers, showing that fluorine substitution can significantly alter the conformational landscape nih.govscispace.com.

Interplay of Halogen Bonding and Other Non-Covalent Interactions in Solid and Solution States

The solid-state architecture of fluorinated biaryl ethanones is directed by a suite of non-covalent interactions, including halogen bonds, hydrogen bonds, and π–π stacking. The fluorine atom in this compound can act as a halogen bond donor (C–F···A) or, more commonly, as a hydrogen bond acceptor (C–H···F).

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile nih.gov. While fluorine is the least polarizable halogen and forms the weakest halogen bonds, C–F···O and C–F···N interactions have been identified as significant structure-directing forces in various molecular crystals nih.govrsc.org. In the context of the target molecule, the carbonyl oxygen is a potential halogen bond acceptor site. Studies on terphenyl derivatives have provided evidence of two-point halogen bonding recognition in the solid state rsc.org.

Table 2: Potential Non-Covalent Interactions in this compound

Interaction Type Donor Acceptor Potential Role
Halogen Bond C-F (σ-hole) C=O (Oxygen) Crystal packing, supramolecular assembly
Hydrogen Bond C-H (Aryl/Methyl) C=O (Oxygen) Dimer formation, network stabilization
Hydrogen Bond C-H (Aryl/Methyl) C-F (Fluorine) Lattice stabilization
π–π Stacking Phenyl Ring Phenyl Ring Columnar stacking, crystal density

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties researchgate.net. Such models are invaluable for predicting the properties of new or untested compounds, thereby guiding rational molecular design and reducing the need for extensive experimental work liverpool.ac.uk.

For a class of compounds like fluorinated biaryl ethanones, QSPR models could be developed to predict a range of properties. The process involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, or topological features of the molecules. These descriptors are then used to build a regression model against an experimentally determined property.

Studies on polychlorinated biphenyls (PCBs) have successfully used QSPR to predict properties like octanol/water partition coefficients, aqueous solubility, and bioconcentration factors researchgate.netnih.govmdpi.com. The descriptors used in these models often include topological indices, E-state indices, and quantum-chemical parameters nih.gov. Similarly, QSPR models have been effectively developed to predict the acidities of various ketones researchgate.net.

For this compound and its derivatives, a QSPR study could proceed as follows:

Dataset Assembly: A series of structurally related fluorinated biaryl ethanones with known experimental data for a target property (e.g., dipole moment, melting point, lipophilicity) would be compiled.

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule in the dataset. These could include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be employed to build a model linking a subset of the most relevant descriptors to the target property.

Validation: The predictive power of the model would be rigorously assessed using internal (e.g., cross-validation) and external validation techniques.

A validated QSPR model could then be used to predict the properties of novel fluorinated biaryl ethanones, facilitating the screening of candidates for various applications.

Advanced Applications in Chemical Sciences

Utilization as Intermediates in Complex Organic Synthesis

The structural framework of 1-[3-(4-Fluorophenyl)phenyl]ethanone makes it a versatile intermediate for the synthesis of more complex molecular architectures. The biphenyl (B1667301) moiety is a privileged scaffold in medicinal chemistry and materials science, while the ketone group serves as a synthetic handle for a wide array of chemical transformations.

Standard synthetic strategies for obtaining the this compound core typically involve two primary approaches: formation of the biphenyl bond followed by acylation, or acylation of a phenyl precursor followed by biphenyl bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are paramount for constructing the C-C bond between the two phenyl rings. For instance, the coupling of 3-acetylphenylboronic acid with 1-bromo-4-fluorobenzene (B142099) provides a direct route to the target molecule. Alternatively, a Friedel-Crafts acylation of 4-fluorobiphenyl (B1198766) can be employed, although this may yield a mixture of isomers requiring separation. prepchem.com

Once synthesized, the ketone functional group opens a gateway to numerous derivatives. It can undergo reactions such as:

Reduction to form the corresponding alcohol, which can be used in esterification or etherification reactions.

Oxidation (e.g., Baeyer-Villiger oxidation) to yield esters.

Condensation reactions (e.g., Claisen-Schmidt condensation) with aldehydes to form chalcones, which are precursors to flavonoids and other heterocyclic systems. researchgate.net

Conversion to oximes , which can then be rearranged (Beckmann rearrangement) into amides. google.com

Halogenation at the α-carbon, creating a reactive site for nucleophilic substitution, a strategy used in the synthesis of pharmaceutical intermediates like the diketone of atorvastatin (B1662188) from a related fluorinated ketone. google.com

These transformations allow chemists to leverage this compound as a building block for larger, more functionally diverse molecules, including active pharmaceutical ingredients and functional materials.

Table 1: Potential Synthetic Pathways and Subsequent Transformations

Reaction Type Reactants Product/Intermediate Class Potential Application
Suzuki Coupling 3-Acetylphenylboronic acid + 1-Bromo-4-fluorobenzene This compound Core scaffold synthesis
Friedel-Crafts Acylation 4-Fluorobiphenyl + Acetyl chloride/AlCl₃ This compound Core scaffold synthesis
Claisen-Schmidt Condensation This compound + Aryl aldehyde Chalcone (B49325) derivative Precursor for NLO materials, heterocycles
α-Halogenation This compound + Halogenating agent α-Halo ketone derivative Intermediate for pharmaceuticals

| Reduction (e.g., with NaBH₄) | this compound | 1-[3-(4-Fluorophenyl)phenyl]ethanol | Chiral building block, ester synthesis |

Exploration in Materials Science for Optical Applications (e.g., Nonlinear Optical (NLO) Materials)

Organic molecules with extensive π-conjugated systems and significant dipole moments are prime candidates for nonlinear optical (NLO) applications. These materials can alter the properties of light and are crucial for technologies like optical switching and frequency conversion. jhuapl.eduresearchgate.net The structure of this compound contains key features that suggest potential NLO activity.

The biphenyl system provides a conjugated π-electron bridge that facilitates intramolecular charge transfer (ICT), a fundamental requirement for second and third-order NLO properties. The acetyl group acts as an electron-accepting moiety, while the fluorophenyl group can modulate the electronic properties of the scaffold. This donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) characteristic is a well-established design principle for NLO chromophores.

Research on analogous compounds supports this potential. For example, chalcones derived from fluorophenyl ketones, such as 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, have been synthesized and grown as single crystals, demonstrating second-harmonic generation (SHG) efficiency 1.36 times that of the standard NLO material urea. bohrium.comresearchgate.net Theoretical studies on similar thiourea (B124793) derivatives containing a fluorophenyl group also predict high first hyperpolarizability values, indicating significant NLO potential. researchgate.net The incorporation of fluorinated biphenyl moieties into polyimides has also been shown to influence optical properties like refractive indices. These findings strongly suggest that this compound and its derivatives are promising candidates for investigation as NLO materials.

Table 2: Structural Features and Their Relevance to NLO Properties

Structural Feature Role in NLO Activity Supporting Evidence from Analogues
Biphenyl Scaffold Provides a π-conjugated system for electron delocalization. Biphenyls are common in NLO polymers and liquid crystals.
Acetyl Group (-COCH₃) Acts as an electron-withdrawing group (acceptor). Ketone-containing chalcones exhibit strong NLO effects. bohrium.com
Fluorine Atom (-F) Modifies electronic properties and enhances thermal/chemical stability. Fluorinated chalcones and thioureas show enhanced NLO properties. researchgate.netresearchgate.net

Chemoinformatics and Database Mining for Structural Analogues and Novel Scaffolds

Chemoinformatics provides powerful tools for navigating the vast chemical space to identify molecules with desired properties and to discover novel structural scaffolds. univ.kiev.ua For a compound like this compound, these methods can be used to find structurally similar compounds, predict their properties, and identify potential applications.

Using large chemical databases such as ChEMBL, PubChem, and ZINC, researchers can perform various types of searches based on the this compound structure. A substructure search would retrieve all compounds containing the 3-acetyl-4'-fluorobiphenyl core. A similarity search, based on molecular fingerprints, would identify compounds that are structurally related but not identical, potentially revealing analogues with improved properties.

Such database mining efforts can reveal patterns in structure-activity relationships (SAR). For example, by analyzing known biologically active compounds containing the fluorobiphenyl scaffold, one might identify which functional groups or substitution patterns are associated with activity against a particular biological target. chemrxiv.org Chemoinformatic studies have been used to investigate biphenyl-containing compounds as potential modulators of the PD-1/PD-L1 immune checkpoint, highlighting the therapeutic relevance of this scaffold. researchgate.netpreprints.orgmdpi.com By mining databases for analogues of this compound, researchers can generate hypotheses for new drug design projects or the development of novel materials, prioritizing the synthesis and testing of the most promising candidates.

Ligand Design and Computational Interaction Studies with Model Biological Macromolecules (e.g., Enzymes, Receptors)

The fluorobiphenyl scaffold is a common feature in many approved drugs and clinical candidates, valued for its ability to engage in favorable interactions with biological macromolecules. nih.gov The specific structure of this compound makes it an attractive starting point for ligand design and computational studies. nih.govdigitellinc.com

Computational methods like molecular docking can be used to predict how this compound might bind to the active site of an enzyme or a receptor. Key potential interactions include:

Hydrogen Bonding: The oxygen atom of the acetyl group can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic rings of the biphenyl system can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.

Hydrophobic Interactions: The phenyl rings provide a hydrophobic surface that can interact favorably with nonpolar regions of a protein.

Fluorine-Specific Interactions: The fluorine atom can participate in dipole-dipole interactions, halogen bonds, or act as a weak hydrogen bond acceptor, often enhancing binding affinity and modulating metabolic stability. mdpi.com

A relevant example is the study of small molecules targeting the PD-L1 protein dimer, where the biphenyl unit was identified as a minimal element required for binding. nih.gov Computational modeling showed that the biphenyl anti-inflammatory drug flurbiprofen, a structural relative, could form stable complexes within the binding pocket of PD-L1. nih.gov This suggests that this compound could be computationally screened and optimized as a potential ligand for this and other targets where biphenyl scaffolds have shown activity. Such in silico studies are crucial for prioritizing compounds for synthesis and biological evaluation, accelerating the drug discovery process. scienceopen.com

Table 3: Potential Molecular Interactions for Ligand Design

Macromolecule Target Type Example Residues Potential Interaction with this compound
Kinase (ATP-binding site) Ser, Thr, Asp, Lys H-bond from backbone NH to acetyl oxygen; hydrophobic interactions.
Nuclear Receptor (Ligand-binding domain) Phe, Trp, Leu, Ile π-π stacking with aromatic rings; hydrophobic packing.
Protein-Protein Interface (e.g., PD-L1) Tyr, Val, Met π-π stacking with Tyr; hydrophobic interactions with Val/Met.

| Oxidoreductase | Arg, Ser | H-bond with acetyl group; fluorine interactions with polar residues. |

Q & A

Q. What are the common synthetic routes for 1-[3-(4-Fluorophenyl)phenyl]ethanone, and what reaction conditions are critical for high yields?

Answer: The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Substrate preparation : Use of 3-(4-fluorophenyl)benzaldehyde as the aromatic substrate.
  • Acylation : Reaction with acetyl chloride under anhydrous conditions at 0–5°C to prevent side reactions.
  • Workup : Quenching with ice-water and purification via recrystallization or column chromatography.

Q. Critical factors :

  • Catalyst activity : Anhydrous AlCl₃ is essential for activating the acyl chloride.
  • Temperature control : Excess heat may lead to over-acylation or decomposition.
  • Electron-rich aromatic systems : The fluorophenyl group’s electron-withdrawing nature slightly deactivates the ring, necessitating longer reaction times .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Answer: Key techniques :

  • ¹H/¹³C NMR :
    • ¹H NMR (CDCl₃) : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with a singlet for the acetyl group (δ 2.6 ppm). The para-fluorine atom causes splitting in adjacent protons .
    • ¹³C NMR : The carbonyl carbon resonates at δ 198–202 ppm, while fluorinated carbons show coupling (¹J₃₃C-F ≈ 245 Hz) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 214.1 (C₁₄H₁₁FO⁺) with fragmentation patterns confirming the acetyl and fluorophenyl groups .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (optimized mobile phase: 70% acetonitrile/30% water) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the reported molecular geometry of this compound?

Answer: X-ray crystallography using SHELXL ( ) provides precise bond lengths and angles. For example:

  • Dihedral angles : The fluorophenyl and acetophenone rings form a dihedral angle of 37.31(10)°, indicating steric hindrance .
  • Hydrogen bonding : Weak C–H⋯O interactions (2.50–2.65 Å) stabilize the crystal lattice, which may explain discrepancies in solution-phase NMR data .

Q. Methodological considerations :

  • Data collection : Use high-resolution synchrotron sources for twinned crystals.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms to improve accuracy .

Q. How can researchers optimize reaction conditions to minimize impurities like 1-(4-Fluorophenyl)ethanone during synthesis?

Answer: Common impurities :

  • Byproducts : Unreacted 3-(4-fluorophenyl)benzaldehyde or over-acylated derivatives.
  • Detected via : GC-MS or HPLC (retention time: 8.2 min for the target compound vs. 6.9 min for 1-(4-fluorophenyl)ethanone) .

Q. Optimization strategies :

  • Stoichiometry : Use 1.2 equivalents of acetyl chloride to ensure complete reaction.
  • Catalyst recycling : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl-AlCl₃) to reduce waste.
  • In situ monitoring : Employ FTIR to track carbonyl group formation (peak at 1680 cm⁻¹) .

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